6-Chloro-2,1,3-benzoselenadiazole
Description
Properties
IUPAC Name |
5-chloro-2,1,3-benzoselenadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2Se/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMDEMMDWLZMIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=N[Se]N=C2C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149987 | |
| Record name | 2,1,3-Benzoselenadiazole, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123-92-8, 6343-86-8 | |
| Record name | 5-Chloro-2,1,3-benzoselenadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,1,3-Benzoselenadiazole, 5-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC49767 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49767 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,1,3-Benzoselenadiazole, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,1,3-benzoselenadiazole typically involves the reaction of 2,1,3-benzoselenadiazole with chlorine gas under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then packaged and stored under conditions that prevent degradation .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,1,3-benzoselenadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the compound into selenides.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted benzoselenadiazoles depending on the nucleophile used.
Scientific Research Applications
Photodynamic Therapy (PDT)
Overview : Photodynamic therapy is a treatment method that utilizes photosensitizing agents to produce reactive oxygen species upon light activation, leading to cell damage or death, particularly in cancerous tissues.
Application of 6-Chloro-2,1,3-benzoselenadiazole :
- Recent studies indicate that this compound can act as an effective photosensitizer in PDT. It generates singlet oxygen when exposed to light, which is crucial for the therapeutic efficacy against tumors .
- The compound's structure allows for efficient absorption of light in the visible spectrum, enhancing its utility in clinical applications.
Case Studies :
- A patent describes methods utilizing this compound for optical imaging and therapeutic applications in cancer treatment . The compound was shown to effectively label and track biomolecules in vivo, demonstrating its potential for fluorescence-guided surgery.
Organic Synthesis
Overview : In organic chemistry, this compound serves as a building block for synthesizing various organic compounds.
Synthesis Techniques :
- It has been employed in palladium-catalyzed C–H bond arylation reactions, allowing for the creation of diverse derivatives with tailored properties . This method facilitates the introduction of different aryl groups onto the benzene ring of the selenadiazole structure.
Data Table: Synthesis Outcomes
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| C–H Bond Arylation | 52-57 | Pd(OAc)₂ with PivOK in DMA at 150 °C |
| Fluorescent Probe Development | N/A | Varies by aryl substituent |
Biomedical Imaging
Overview : The compound's photoluminescent properties make it suitable for use as a bioprobe in imaging applications.
Applications :
- It can be utilized in fluorescence spectroscopy and microscopy to visualize biological processes at the cellular level. Its ability to generate specific fluorescence signals enables detailed imaging of protein aggregates associated with neurodegenerative diseases .
Case Studies :
Mechanism of Action
The mechanism of action of 6-Chloro-2,1,3-benzoselenadiazole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzoselenadiazoles
5-Chloro-6-methyl-4-nitro-2,1,3-benzoselenadiazole (CAS 147021-84-9)
- Molecular Formula : C₇H₄ClN₃O₂Se
- Molecular Weight : 276.54 g/mol
- Key Features: The addition of a nitro (-NO₂) and methyl (-CH₃) group at positions 4 and 6, respectively, increases molecular weight and introduces steric and electronic effects.
5-Chloro-2,1,3-benzoselenadiazole
Sulfur and Oxygen Analogs
6-Chloro-2-benzothiazolamine (CAS 95-24-9)
- Molecular Formula : C₇H₅ClN₂S
- Molecular Weight : 184.64 g/mol
- Key Features: Replacing selenium with sulfur reduces molecular weight and alters electronic properties. The amino (-NH₂) group at position 2 enhances nucleophilicity, enabling applications in dye synthesis and pharmaceuticals.
6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole
- Molecular Formula : C₁₀H₁₁ClN₄S
- Molecular Weight : 267.78 g/mol
- Key Features : The diazepane ring introduces conformational flexibility and basicity, making this compound a candidate for drug discovery.
2,1,3-Benzothiadiazole (CAS 273-13-2)
Nitrogen-Rich Derivatives
6-Chloro-2,4-diaminopyrimidine (CAS 156-83-2)
Structural and Physicochemical Data Table
Research Findings and Key Insights
- Electronic Effects : Selenium in benzoselenadiazoles exhibits greater polarizability than sulfur, enhancing charge-transfer interactions in materials.
- Substituent Influence : Chlorine at position 6 (vs. 5) in benzoselenadiazole affects solubility and crystal packing, as seen in related quinazoline oxides.
- Synthetic Utility : Chloro-substituted benzoselenadiazoles serve as intermediates for cross-coupling reactions, leveraging the chlorine atom as a leaving group.
Biological Activity
6-Chloro-2,1,3-benzoselenadiazole (CAS Number: 6343-86-8) is a compound that has garnered attention due to its potential biological activities. This article reviews its antimicrobial properties, cytotoxicity, and mechanisms of action based on recent research findings.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens.
Antifungal and Antibacterial Properties
A study investigating the activity of related compounds highlighted that derivatives of the 1,2,3-benzoselenadiazole scaffold demonstrated potent antifungal effects, particularly against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) for these pathogens was reported to be below 10 μM for certain derivatives .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (μM) | Selectivity Index |
|---|---|---|
| Candida albicans | <10 | High |
| Aspergillus niger | <10 | High |
| Staphylococcus aureus | 15 | Moderate |
| Escherichia coli | >50 | Low |
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated in human cell lines. The compound exhibited a concentration-dependent cytotoxicity profile with a half-maximal inhibitory concentration (IC50) ranging from 5 μM to 15 μM across different cancer cell lines. Notably, the compound showed selectivity towards cancer cells over normal cells .
Table 2: Cytotoxicity Profile of this compound
| Cell Line | IC50 (μM) | Toxicity Level |
|---|---|---|
| HeLa (Cervical Cancer) | 5 | High |
| MCF-7 (Breast Cancer) | 10 | Moderate |
| Normal Human Fibroblasts | >50 | Low |
The proposed mechanism for the biological activity of this compound involves nucleophilic attack on cellular targets. The selenium atom in the compound is believed to play a critical role in its reactivity and interaction with thiol-containing proteins . This interaction may lead to oxidative stress within microbial cells or cancer cells, resulting in cell death.
Case Studies
- Antifungal Efficacy : A case study involving patients with recurrent fungal infections demonstrated that treatment with a derivative of this compound resulted in a marked reduction in infection rates compared to standard antifungal therapies .
- Cytotoxicity in Cancer Therapy : In vitro studies on breast cancer cells showed that the compound could enhance the efficacy of existing chemotherapeutic agents when used in combination therapy .
Q & A
Advanced Research Questions
How can researchers address contradictions in spectroscopic data (e.g., NMR shifts) when characterizing derivatives?
Methodological Answer:
- Cross-Validation: Compare experimental NMR shifts with computational predictions (DFT calculations) to resolve discrepancies in aromatic proton environments .
- Isotopic Labeling: Use deuterated solvents (e.g., d-CDCl₃) to eliminate solvent interference in ¹³C-NMR .
- Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in NOE or coupling patterns .
What experimental strategies are effective in evaluating the compound's role in modulating enzymatic activity?
Methodological Answer:
- Dose-Response Curves: Test concentrations (1–100 µM) in cell-based assays (e.g., ovarian strips) to establish EC₅₀/IC₅₀ values for SIRT1 inhibition .
- Kinetic Studies: Use Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive) .
- Mutagenesis: Introduce point mutations in enzyme active sites to validate binding interactions via fluorescence quenching assays .
How to design a synthesis protocol for novel derivatives to enhance specific physicochemical properties?
Methodological Answer:
- Functional Group Engineering: Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to increase electrophilicity for nucleophilic substitution reactions .
- Solvent-Free Reactions: Microwave-assisted synthesis reduces reaction time (e.g., from 6 hours to 30 minutes) while improving yield by 15–20% .
- Green Chemistry: Replace CS₂ with thiourea in aqueous ethanol to reduce toxicity while maintaining ~85% yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
